
2-(Bromomethyl)-3-(perfluoroethyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-(perfluoroethyl)pyrazine is a chemical compound that belongs to the pyrazine family. Pyrazines are nitrogen-containing heterocycles that are known for their diverse chemical properties and applications. The presence of bromomethyl and perfluoroethyl groups in this compound makes it particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-(perfluoroethyl)pyrazine typically involves the bromination of a suitable pyrazine precursor. One common method is the bromination of 3-(perfluoroethyl)pyrazine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-3-(perfluoroethyl)pyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyrazine N-oxides.
Reduction: Reduction of the bromomethyl group can lead to the formation of methyl-substituted pyrazines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, or alkoxy-substituted pyrazines.
Oxidation: Pyrazine N-oxides.
Reduction: Methyl-substituted pyrazines.
Applications De Recherche Scientifique
2-(Bromomethyl)-3-(perfluoroethyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3-(perfluoroethyl)pyrazine depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. The perfluoroethyl group can influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
3-(Bromomethyl)pyrazine: Lacks the perfluoroethyl group.
2-(Chloromethyl)-3-(perfluoroethyl)pyrazine: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
2-(Bromomethyl)-3-(perfluoroethyl)pyrazine is unique due to the combination of bromomethyl and perfluoroethyl groups, which impart distinct reactivity and properties. The presence of the perfluoroethyl group enhances the compound’s stability and lipophilicity, making it suitable for various specialized applications.
Propriétés
Formule moléculaire |
C7H4BrF5N2 |
|---|---|
Poids moléculaire |
291.02 g/mol |
Nom IUPAC |
2-(bromomethyl)-3-(1,1,2,2,2-pentafluoroethyl)pyrazine |
InChI |
InChI=1S/C7H4BrF5N2/c8-3-4-5(15-2-1-14-4)6(9,10)7(11,12)13/h1-2H,3H2 |
Clé InChI |
BLVMEBNOKGXLOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)CBr)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


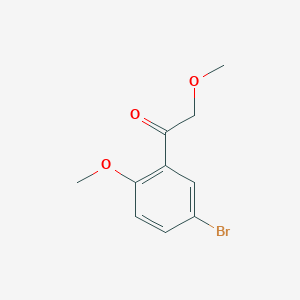
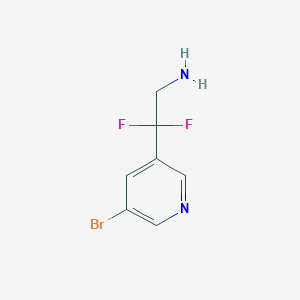
![[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine](/img/structure/B11756547.png)
![(1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B11756555.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756584.png)
![7-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11756598.png)
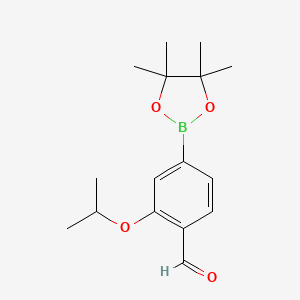
![7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11756615.png)
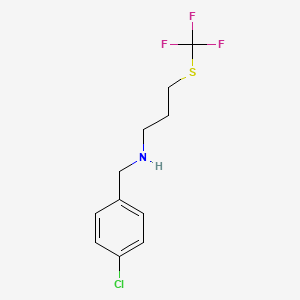
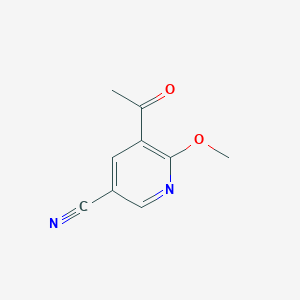
![2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756640.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal](/img/structure/B11756642.png)
